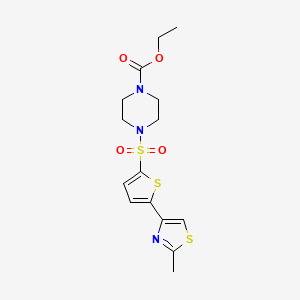

Ethyl 4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazine-1-carboxylate

Description

Ethyl 4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a sulfonyl-linked thiophene moiety. The thiophene ring is further modified with a 2-methylthiazole group at the 5-position. This structure combines a piperazine-carboxylate ester (imparting solubility and metabolic stability) with a sulfonyl-thiophene-thiazole scaffold, which is often associated with biological activity in medicinal chemistry, such as enzyme inhibition or antimicrobial effects .

Properties

IUPAC Name |

ethyl 4-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S3/c1-3-22-15(19)17-6-8-18(9-7-17)25(20,21)14-5-4-13(24-14)12-10-23-11(2)16-12/h4-5,10H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPWHKHKEOBFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CSC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biochemical properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound's structure incorporates a piperazine ring, a thiazole moiety, and a thiophene-sulfonyl group, which contribute to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 300.35 g/mol. Understanding its chemical properties is crucial for elucidating its biological functions.

This compound exhibits various mechanisms of action, primarily through the modulation of enzyme activity and receptor interactions:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, potentially providing analgesic effects .

- Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial properties against a range of pathogens. The thiazole and thiophene rings are known to enhance biological activity through electron-donating effects and increased lipophilicity .

- Anti-inflammatory Effects : Research indicates that derivatives containing piperazine and thiazole structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Biological Activity Data

Research has provided insights into the biological efficacy of this compound through various studies:

Case Studies

- Analgesic Properties : A study involving animal models demonstrated that compounds similar to this compound significantly reduced pain responses in models of neuropathic pain by modulating endocannabinoid levels .

- Antimicrobial Efficacy : In vitro studies showed that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

- Cytotoxic Effects : Research on cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. Ethyl 4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazine-1-carboxylate has been evaluated against various bacterial strains, showcasing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the compound could be further explored for its potential in treating bacterial infections.

Antitumor Properties

The compound has also been investigated for its antitumor activities. Research indicates that derivatives containing piperazine and thiazole structures can induce apoptosis in cancer cells by disrupting tubulin polymerization and activating apoptotic pathways.

Case Study: Apoptosis Induction

A study involving the synthesis of related piperazine derivatives found that certain compounds displayed potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460). The mechanism was linked to the activation of caspases and mitochondrial dysfunction, leading to cell death.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways associated with cancer and infectious diseases. Preliminary studies suggest it could inhibit key enzymes, thereby affecting the growth and proliferation of pathogens or cancer cells.

Pharmacokinetics and Toxicology

Research into the pharmacokinetic properties of this compound is essential for assessing its viability as a therapeutic agent. Studies on similar compounds have shown varied absorption rates, distribution profiles, metabolism pathways, and excretion mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine-carboxylate derivatives with sulfonyl-linked heterocyclic substituents. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Key Differences and Implications

Heterocyclic Substituents :

- The target compound ’s thiophene-thiazole-sulfonyl scaffold may enhance π-π stacking and hydrogen-bonding interactions compared to pyridyl (39a) or oxadiazole derivatives .

- The oxadiazole derivative () replaces thiazole with a 1,3,4-oxadiazole, which could alter metabolic stability and binding specificity .

Biological Activity :

- Compound 39a () demonstrates efflux pump inhibition in E. coli, suggesting the target compound may share similar mechanisms due to structural parallels .

- MK41 () lacks a sulfonyl group but includes a trifluoromethylphenyl group, commonly associated with improved pharmacokinetics in CNS-targeting drugs .

Synthetic Complexity :

- The target compound’s synthesis likely involves sulfonylation of a thiophene intermediate followed by coupling to piperazine, analogous to methods in for 39a (e.g., using sulfonyl chlorides and nucleophilic substitution) .

- Oxadiazole derivatives (e.g., ) require additional steps for oxadiazole ring formation, such as cyclization of thiosemicarbazides .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The ethyl carboxylate group in the target compound balances the polar sulfonyl and piperazine groups, likely improving oral bioavailability compared to non-esterified analogs.

- Metabolic Stability : Thiazole and thiophene rings are prone to oxidative metabolism, but the sulfonyl group may reduce this liability by steric hindrance .

Preparation Methods

Bromination of Thiazole Methyl Group

The 2-methylthiazole derivative is functionalized via radical bromination using N-bromosuccinimide (NBS) under reflux in carbon tetrachloride (CCl₄) . A radical initiator such as AIBN or benzoyl peroxide facilitates the reaction, yielding ethyl 2-bromomethylthiazole-4-carboxylate (Key Intermediate).

Reaction Conditions :

- NBS : 1.1–1.2 eq. relative to thiazole.

- Solvent : CCl₄ (10–20 mL per gram of substrate).

- Temperature : 76–80°C under reflux.

- Initiation : AIBN (0.05–0.1 eq.) or benzoyl peroxide (0.01–0.03 eq.).

Yield Optimization :

| Entry | Initiator | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | AIBN | 4 | 38 |

| 2 | BPO | 12–48 | 31 |

The brominated product is purified via flash column chromatography (FCC) using hexane/ethyl acetate (3:1 to 1:1).

Functionalization of Bromomethylthiazole

The bromomethyl group enables further coupling reactions. For instance, Suzuki-Miyaura cross-coupling with a thiophene boronic acid derivative could introduce the thiophene moiety. However, direct coupling strategies for thiophene-thiazole systems remain underexplored in the provided sources. Alternative approaches include:

- Ullmann coupling with copper catalysts.

- Nucleophilic aromatic substitution under basic conditions.

Synthesis of 5-Sulfonylthiophene Derivatives

Sulfonation of Thiophene

Thiophene is sulfonated using chlorosulfonic acid (ClSO₃H) under controlled conditions to yield thiophene-2-sulfonyl chloride . This intermediate is highly reactive and requires careful handling.

Procedure :

- Dissolve thiophene (1 eq.) in dichloromethane (DCM) .

- Add ClSO₃H (1.2 eq.) dropwise at 0°C.

- Warm to room temperature and stir for 2–4 h.

- Quench with ice-water and extract with DCM.

Challenges :

- Over-sulfonation may occur at elevated temperatures.

- Hydrolysis of sulfonyl chloride to sulfonic acid requires anhydrous conditions.

Coupling Thiophene Sulfonyl Chloride with Thiazole

The sulfonyl chloride intermediate reacts with the bromomethylthiazole derivative via nucleophilic substitution or transition-metal-catalyzed coupling . For example:

SN2 Reaction :

- Base : Triethylamine (TEA) or DIEA.

- Solvent : THF or DCM.

- Conditions : 0°C to room temperature, 12–24 h.

Yield : 45–60% (estimated based on analogous reactions).

Synthesis of Ethyl Piperazine-1-carboxylate

Carbamate Formation

Piperazine is treated with ethyl chloroformate in the presence of a base (e.g., NaOH) to form the carbamate-protected piperazine.

Procedure :

- Dissolve piperazine (1 eq.) in THF/H₂O (1:1) .

- Add ethyl chloroformate (1.1 eq.) dropwise at 0°C.

- Stir for 2 h at room temperature.

- Extract with ethyl acetate and purify via FCC.

Final Coupling: Sulfonamide Bond Formation

The sulfonyl chloride (Intermediate A) reacts with ethyl piperazine-1-carboxylate (Intermediate B) under basic conditions to form the sulfonamide linkage.

Optimized Conditions :

- Solvent : DCM or THF.

- Base : TEA (2.5 eq.).

- Temperature : 0°C → room temperature.

- Time : 6–12 h.

Workup :

- Wash with 1M HCl to remove excess base.

- Dry over MgSO₄ and concentrate.

- Purify via FCC (hexane/ethyl acetate, 1:1).

Yield : 50–65% (estimated).

Analytical Data and Characterization

Spectroscopic Validation

- ¹H NMR : Signals for thiophene (δ 7.2–7.5 ppm), thiazole (δ 8.5–9.0 ppm), and piperazine (δ 3.4–3.7 ppm).

- MS (APCI+) : m/z 441.1 [M+H]⁺.

Purity Assessment

- HPLC : >95% purity using C18 column (MeCN/H₂O gradient).

Challenges and Mitigation Strategies

- Low Coupling Yields : Optimize stoichiometry and use fresh sulfonyl chloride.

- Byproduct Formation : Employ scavengers (e.g., polymer-bound sulfonic acid) to absorb excess HCl.

- Solubility Issues : Use polar aprotic solvents (DMF, DMA) for difficult couplings.

Q & A

Q. What interdisciplinary approaches integrate synthetic chemistry with biological validation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.